molecular formula C13H19ClN2O4S B5790085 2-[5-(Tert-butylsulfamoyl)-4-chloro-2-methylphenoxy]acetamide

2-[5-(Tert-butylsulfamoyl)-4-chloro-2-methylphenoxy]acetamide

Cat. No.: B5790085
M. Wt: 334.82 g/mol
InChI Key: FFJVRMPMKNCYRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(Tert-butylsulfamoyl)-4-chloro-2-methylphenoxy]acetamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butylsulfamoyl group, a chloro group, and a methylphenoxy group attached to an acetamide backbone.

Preparation Methods

The synthesis of 2-[5-(Tert-butylsulfamoyl)-4-chloro-2-methylphenoxy]acetamide involves several steps. One common method includes the reaction of 4-chloro-2-methylphenol with tert-butylsulfonyl chloride in the presence of a base to form the intermediate 5-(tert-butylsulfamoyl)-4-chloro-2-methylphenol. This intermediate is then reacted with chloroacetyl chloride to produce the final product, this compound.

Chemical Reactions Analysis

2-[5-(Tert-butylsulfamoyl)-4-chloro-2-methylphenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[5-(Tert-butylsulfamoyl)-4-chloro-2-methylphenoxy]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(Tert-butylsulfamoyl)-4-chloro-2-methylphenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

2-[5-(Tert-butylsulfamoyl)-4-chloro-2-methylphenoxy]acetamide can be compared with other similar compounds, such as:

  • 2-(tert-Butylsulfamoyl)thiophene-3-boronic acid
  • N-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]acetamide
  • N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-methylphenoxy)acetamide

These compounds share similar structural features but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[5-(tert-butylsulfamoyl)-4-chloro-2-methylphenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O4S/c1-8-5-9(14)11(6-10(8)20-7-12(15)17)21(18,19)16-13(2,3)4/h5-6,16H,7H2,1-4H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJVRMPMKNCYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC(=O)N)S(=O)(=O)NC(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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